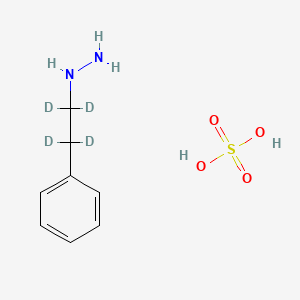

Phenelzine-d4 Sulfate

Description

Properties

IUPAC Name |

sulfuric acid;(1,1,2,2-tetradeuterio-2-phenylethyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i6D2,7D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKMJIPNDOHFR-FEUVXQGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Phenelzine-d4 Sulfate: From Monoamine Oxidase Inhibition to the Implications of Deuteration

Executive Summary

Phenelzine is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, with a long history of clinical efficacy in treating atypical depression and anxiety disorders.[1][2][3] Its primary mechanism involves the inactivation of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), leading to increased synaptic concentrations of key neurotransmitters.[1][4][5] However, its pharmacological profile is multifaceted, encompassing the inhibition of other enzymes, notably GABA-transaminase, via its metabolites.[1][6] The introduction of Phenelzine-d4 Sulfate represents a strategic modification designed to leverage the kinetic isotope effect. This guide provides an in-depth analysis of the foundational mechanism of phenelzine, explores its secondary and metabolite-driven actions, and elucidates the theoretical and practical implications of deuteration on its pharmacokinetic and pharmacodynamic profile. The central thesis is that the substitution of hydrogen with deuterium in Phenelzine-d4 primarily modulates its metabolic stability, offering the potential for an improved pharmacokinetic profile, altered metabolite ratios, and a refined therapeutic window.

Introduction to Phenelzine and the Rationale for Deuteration

Phenelzine: A Clinically Established Non-Selective, Irreversible MAOI

Phenelzine (2-phenylethylhydrazine) is a foundational antidepressant drug, particularly effective for patients with atypical depression characterized by mixed anxiety and phobic features.[1][3] Unlike reversible inhibitors or selective agents, phenelzine's hydrazine structure allows it to form a stable, covalent bond with the flavin cofactor of the MAO enzyme, resulting in irreversible inactivation.[7][8] Consequently, the restoration of enzyme activity is not dependent on drug clearance but on the de novo synthesis of new MAO enzymes, a process that can take up to two to three weeks.[1][4] This prolonged pharmacodynamic effect is a hallmark of its clinical profile.

The Principle of Pharmacokinetic Modulation via Deuteration

The development of deuterated drugs, such as Phenelzine-d4 Sulfate, is a sophisticated pharmaceutical strategy aimed at enhancing a molecule's properties. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen containing an extra neutron. This additional mass results in a carbon-deuterium (C-D) bond that is vibrationally more stable and approximately 6-10 times stronger than a standard carbon-hydrogen (C-H) bond.[9]

This difference in bond strength gives rise to the kinetic isotope effect (KIE) , where the cleavage of a C-D bond during a metabolic reaction is significantly slower than that of a C-H bond.[9][10] For drugs where C-H bond breaking is the rate-limiting step in metabolism, deuteration can profoundly alter the pharmacokinetic profile by:

-

Decreasing the rate of systemic metabolism.[11]

-

Increasing the drug's half-life and overall exposure (AUC).[12]

-

Reducing the formation of specific, potentially toxic, metabolites.[11]

-

Improving safety, tolerability, or efficacy.[13]

Crucially, deuteration is unlikely to alter the drug's intrinsic pharmacodynamic activity (i.e., its affinity for its target receptor or enzyme) but rather fine-tunes its metabolic fate.[13] For Phenelzine-d4, this modification is expected to modulate its metabolism by the very enzymes it inhibits, as well as by other metabolic pathways.

Primary Mechanism of Action: Irreversible Monoamine Oxidase Inhibition

The Monoamine Oxidase (MAO) Enzyme System

Monoamine oxidases are mitochondrial-bound enzymes critical for the degradation of endogenous and exogenous monoamines. They exist in two primary isoforms:

-

MAO-A: Preferentially metabolizes serotonin (5-HT) and norepinephrine (NE). It is the primary target for antidepressant MAOIs.[4][7]

-

MAO-B: Preferentially metabolizes phenylethylamine and is a key enzyme in dopamine (DA) degradation.[4][7] Both isoforms metabolize dopamine and tyramine.[7]

Covalent Inactivation of MAO by Phenelzine

Phenelzine is a non-selective inhibitor, targeting both MAO-A and MAO-B with near-equal potency.[1] Its mechanism is not one of simple competitive binding but of irreversible inactivation. The hydrazine moiety of phenelzine acts as a substrate for the MAO enzyme. During the catalytic cycle, the enzyme oxidizes phenelzine, which in turn forms a highly reactive intermediate that covalently bonds to the N5 position of the flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently non-functional.[7][8] A therapeutic response is typically associated with at least 80-85% inhibition of MAO activity.[1]

Neurochemical Consequences: Elevation of Synaptic Monoamines

By irreversibly inhibiting MAO, Phenelzine-d4 prevents the breakdown of monoamine neurotransmitters within the presynaptic neuron.[5] This leads to an accumulation of serotonin, norepinephrine, and dopamine in the cytoplasm, increasing their vesicular storage and subsequent release into the synaptic cleft.[7][14] The sustained elevation of these neurotransmitters enhances signaling at postsynaptic receptors, which is believed to be the primary driver of its antidepressant and anxiolytic effects.[4]

Caption: Metabolic pathways of Phenelzine-d4 leading to active secondary targets.

The Impact of Deuteration: Pharmacokinetic and Mechanistic Considerations for Phenelzine-d4 Sulfate

Theoretical Impact on Metabolic Stability

Given that phenelzine is itself a substrate for MAO,[15][16] the strategic placement of deuterium in Phenelzine-d4 can slow its own metabolism. This "pseudo-suicide" metabolism is a key step in generating the active metabolite PEH. By retarding this process, deuteration is hypothesized to:

-

Increase the half-life and plasma concentration of the parent drug, Phenelzine-d4.

-

Potentially prolong the window for the parent drug to reach and irreversibly inhibit MAO throughout the central nervous system before being metabolized.

Potential Alterations in Metabolite Profile

Slowing the primary metabolic conversion of Phenelzine-d4 to PEH and other metabolites could fundamentally alter the balance of its pharmacological actions. A reduced rate of PEH formation might temper the magnitude or onset of GABA-T inhibition relative to MAO inhibition. This could refine the drug's side-effect profile or its balance of antidepressant versus anxiolytic activity. Conversely, if deuteration redirects metabolism away from oxidation and towards other minor pathways like acetylation, the overall metabolite profile could be significantly different. [1][14]

Data Summary Table: Pharmacokinetic Profile of Phenelzine vs. Expected Profile of Phenelzine-d4 Sulfate

| Parameter | Phenelzine Sulfate (Reported) | Phenelzine-d4 Sulfate (Hypothesized) | Rationale for Change |

| Absorption | Rapidly absorbed from GI tract [1] | Unchanged | Deuteration does not typically affect absorption. |

| Time to Peak (Tmax) | ~43 minutes [1][14] | Potentially delayed | Slower first-pass metabolism could delay Tmax. |

| Elimination Half-life (t½) | ~11.6 hours [1][14] | Increased | Primary expected effect. Slower metabolic clearance due to the kinetic isotope effect. [11] |

| Metabolism | Primarily oxidation by MAO; minor acetylation [1][14][16] | Decreased Rate of Oxidation | C-D bond cleavage is slower, reducing the rate of MAO-mediated metabolism. [9] |

| Metabolite Levels (PEH) | Formed via MAO action [1] | Potentially Lower Peak / Slower Formation | Rate of formation is dependent on the slower metabolism of the parent drug. |

| Bioavailability (AUC) | Moderate; high protein binding [17] | Increased | Reduced first-pass metabolism can lead to greater overall drug exposure. |

| Pharmacodynamic Half-life | 2-3 weeks (MAO resynthesis) [1] | Unchanged | The rate of new enzyme synthesis is independent of the drug's kinetics. |

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action and the impact of deuteration requires specific, robust experimental designs.

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of Phenelzine-d4 against both MAO isoforms.

-

Objective: To quantify the concentration of Phenelzine-d4 required to inhibit 50% of MAO-A and MAO-B activity.

-

Methodology: A fluorometric assay using a commercially available kit (e.g., from Abcam or Sigma-Aldrich).

-

Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer. Prepare serial dilutions of Phenelzine-d4 Sulfate and a non-deuterated Phenelzine control (e.g., from 1 nM to 1 mM).

-

Pre-incubation: Incubate the enzymes with the various concentrations of Phenelzine-d4 or control for a set time (e.g., 30 minutes) at 37°C. This step is critical for irreversible inhibitors to allow time for covalent binding.

-

Reaction Initiation: Add a non-fluorescent substrate (e.g., Amplex Red) and a specific substrate for each isoform (tyramine for MAO-A, benzylamine for MAO-B). The active enzyme will convert the substrate, producing a fluorescent product (resorufin) and H₂O₂.

-

Detection: Measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~535/587 nm).

-

Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

-

Rationale: This assay directly confirms the primary mechanism of MAO inhibition and allows for a direct comparison of potency between the deuterated and non-deuterated forms, which are expected to be nearly identical, confirming that deuteration does not alter pharmacodynamic activity.

Protocol 2: In Vivo Microdialysis with Pharmacokinetic Analysis

This protocol simultaneously measures neurotransmitter levels in the brain and plasma drug concentrations in a live animal model.

Caption: Experimental workflow for in vivo microdialysis and pharmacokinetic analysis.

-

Objective: To correlate the time-course of Phenelzine-d4 plasma concentrations with changes in extracellular monoamine and GABA levels in a specific brain region.

-

Methodology:

-

Surgical Preparation: Anesthetize a rat or mouse and use a stereotaxic frame to surgically implant a microdialysis guide cannula targeting a brain region rich in monoamines, such as the prefrontal cortex or striatum. Allow the animal to recover for several days.

-

Experiment Day: Insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect several baseline dialysate samples.

-

Administration: Administer a single dose of Phenelzine-d4 Sulfate.

-

Post-Dose Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours. Concurrently, collect serial blood samples.

-

Analysis: Analyze dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify levels of DA, 5-HT, NE, and their metabolites, as well as GABA. Analyze plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration of Phenelzine-d4 and its key metabolites (e.g., PEH).

-

-

Rationale: This powerful design provides a direct link between pharmacokinetics (how the body handles the drug) and pharmacodynamics (the drug's effect on neurotransmitter systems). It would be the definitive method to prove that Phenelzine-d4 has a longer half-life and that this extended exposure correlates with a more sustained increase in synaptic neurotransmitters compared to its non-deuterated counterpart.

Conclusion and Future Directions

The mechanism of action of Phenelzine-d4 Sulfate is rooted in the well-established pharmacology of phenelzine as a potent, irreversible inhibitor of MAO-A and MAO-B, supplemented by the significant GABA-elevating effects of its metabolites. The strategic incorporation of deuterium is not intended to alter these fundamental interactions but to refine the molecule's metabolic profile through the kinetic isotope effect. The anticipated outcomes are enhanced metabolic stability, a prolonged pharmacokinetic half-life, and an altered metabolite ratio. These modifications hold the potential to create a more favorable therapeutic agent with an optimized dosing regimen and potentially a more tolerable side-effect profile.

Future research must focus on direct, head-to-head comparative studies of Phenelzine and Phenelzine-d4. Key investigations should include detailed pharmacokinetic profiling in humans, clinical trials to assess differences in efficacy and side-effect incidence, and further preclinical work to precisely map how deuteration alters the balance between MAO inhibition and GABA-T inhibition. Such studies will be crucial to fully realizing the therapeutic potential of this next-generation MAOI.

References

-

Phenelzine - Wikipedia. [Link]

-

Phenelzine: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]

-

Phenelzine - eDrug. [Link]

-

Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed. [Link]

-

Phenelzine | Nardil – Monoamine Oxidase Inhibitor (MAOI) | Psychotropics A-Z. [Link]

-

Phenelzine (oral route) - Side effects & dosage - Mayo Clinic. [Link]

-

What is the mechanism of Phenelzine Sulfate? - Patsnap Synapse. [Link]

-

Phenelzine - StatPearls - NCBI Bookshelf. [Link]

-

Deuterated drug - Wikipedia. [Link]

-

Deuterated drugs; where are we now? - PMC - PubMed Central. [Link]

-

Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. [Link]

-

Deuterated Drug Molecules: Perfecting the Gamechanger - Neuland Labs. [Link]

-

Deuterated Drugs - PubMed. [Link]

-

Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition - PubMed. [Link]

-

Metabolism of Monoamine Oxidase Inhibitors - PMC - PubMed Central - NIH. [Link]

-

Phenelzine - Bionity. [Link]

-

Chronic administration of the antidepressant phenelzine and its N-acetyl analogue: effects on GABAergic function - PubMed. [Link]

-

Effects of the antidepressant/antipanic drug phenelzine on alanine and alanine transaminase in rat brain - PubMed. [Link]

-

The effects of phenelzine and other monoamine oxidase inhibitor antidepressants on brain and liver I2 imidazoline-preferring receptors - PubMed. [Link]

-

Phenelzine | C8H12N2 | CID 3675 - PubChem - NIH. [Link]

-

Phenelzine (monoamine oxidase inhibitor) increases production of nitric oxide and proinflammatory cytokines via the NF-κB pathway in lipopolysaccharide-activated microglia cells - PubMed. [Link]

-

The effects of phenelzine and other monoamine oxidase inhibitor antidepressants on brain and liver I2 imidazoline-preferring receptors - PMC - PubMed Central. [Link]

-

Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. [Link]

Sources

- 1. Phenelzine - Wikipedia [en.wikipedia.org]

- 2. medworksmedia.com [medworksmedia.com]

- 3. cdn.pfizer.com [cdn.pfizer.com]

- 4. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 5. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenelzine – eDrug [edrug.mvm.ed.ac.uk]

- 8. Phenelzine [bionity.com]

- 9. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mims.com [mims.com]

- 15. Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-depth Technical Guide to the Synthesis and Characterization of Phenelzine-d4 Sulfate

Phenelzine is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1][2] First approved for clinical use in 1961, it has demonstrated efficacy in the treatment of major depressive disorder, particularly atypical depression, as well as anxiety and phobic disorders.[3][4] Its mechanism involves inhibiting MAO-A and MAO-B, thereby increasing the synaptic levels of neurotransmitters like serotonin, norepinephrine, and dopamine.[4]

In the fields of drug metabolism, pharmacokinetics (DMPK), and bioanalytical chemistry, stable isotope-labeled internal standards are indispensable tools. Phenelzine-d4 Sulfate, in which four hydrogen atoms on the ethyl chain are replaced with deuterium, serves this critical function.[5][6] The rationale for using deuterated analogs is threefold:

-

Quantification Accuracy: As an internal standard in mass spectrometry-based assays, its chemical behavior is nearly identical to the unlabeled analyte, ensuring that variations during sample preparation (e.g., extraction, derivatization) and analysis (e.g., ion suppression) affect both the analyte and the standard equally.[7] This allows for highly accurate and precise quantification in complex biological matrices like plasma.[8]

-

Metabolic Profiling: Deuterium labeling can be used to trace the metabolic fate of a drug. The heavier isotope can alter the rate of metabolic reactions at the site of deuteration (a phenomenon known as the kinetic isotope effect), which can help in identifying metabolic pathways and vulnerable sites on the molecule.[9][10]

-

Non-Radioactivity: Unlike radioactive isotopes, stable isotopes like deuterium are non-radioactive, making them safer to handle and suitable for use in human clinical studies.[11]

This guide provides a comprehensive technical overview of a robust synthetic route to Phenelzine-d4 Sulfate and the suite of analytical techniques required to verify its structure, chemical purity, and isotopic enrichment.

Part 1: Chemical Synthesis of Phenelzine-d4 Sulfate

The synthesis of Phenelzine-d4 hinges on the efficient incorporation of four deuterium atoms onto the ethyl linker. A logical and field-proven approach involves starting with a deuterated precursor and employing a classical hydrazine synthesis methodology. The general strategy is adapted from established syntheses of unlabeled phenelzine, which often begin with 2-phenylethyl bromide or a related electrophile.[1][12]

Synthetic Workflow

The proposed synthesis is a two-step process: nucleophilic substitution to form the deuterated hydrazine free base, followed by salt formation to yield the stable sulfate salt.

Caption: Workflow for the synthesis of Phenelzine-d4 Sulfate.

Experimental Protocol: Synthesis

Step 1: Synthesis of Phenelzine-d4 Free Base

-

Rationale: This step utilizes the strong nucleophilicity of hydrazine to displace the bromide from the deuterated starting material. An excess of hydrazine hydrate is crucial; it acts as both the nucleophile and a base to neutralize the HBr formed, driving the reaction to completion and minimizing the formation of dimeric side products.[12] Ethanol is an effective polar protic solvent for both reactants.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-phenylethyl-1,1,2,2-d4 bromide (1 equivalent) dissolved in absolute ethanol.

-

Add hydrazine hydrate (4-5 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in deionized water. Cool the aqueous solution in an ice bath and make it strongly basic (pH > 10) by the slow addition of 2M sodium hydroxide solution.

-

Transfer the basic aqueous solution to a separatory funnel and extract the liberated Phenelzine-d4 free base with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield crude Phenelzine-d4 as an oil.[12] Further purification can be achieved by vacuum distillation if necessary.

-

Step 2: Formation of Phenelzine-d4 Sulfate

-

Rationale: The free base of phenelzine is an oil and less stable than its salt form. Conversion to the sulfate salt provides a stable, crystalline solid that is easier to handle, weigh, and formulate, which is standard practice for pharmaceutical use.[1][12] Isopropanol is a common solvent for this precipitation.

-

Procedure:

-

Dissolve the purified Phenelzine-d4 free base (1 equivalent) in isopropyl alcohol and cool the solution to 0-5°C in an ice bath with stirring.[1]

-

In a separate flask, prepare a solution of concentrated sulfuric acid (1 equivalent) in cold isopropyl alcohol.

-

Add the sulfuric acid solution dropwise to the stirred phenelzine-d4 solution. A precipitate should form immediately.

-

Continue stirring the mixture at 0-5°C for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropyl alcohol and then with n-heptane to remove residual impurities.[1]

-

Dry the resulting white to yellowish-white solid under vacuum to yield Phenelzine-d4 Sulfate.

-

Part 2: Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the identity, purity, and isotopic enrichment of the synthesized Phenelzine-d4 Sulfate. Each technique provides a unique and complementary piece of information.

Characterization Workflow

Caption: Analytical workflow for the characterization of Phenelzine-d4 Sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the site of deuteration. The absence of signals in the ¹H NMR spectrum where they would typically appear for the unlabeled compound is definitive proof of successful isotopic substitution.

-

¹H NMR: The key diagnostic feature is the complete or near-complete disappearance of the two triplet signals corresponding to the adjacent methylene (-CH₂-CH₂-) groups of the ethyl chain. These typically appear around 2.9-3.4 ppm for phenelzine.[1] The multiplet corresponding to the five aromatic protons should remain visible in the 7.2-7.4 ppm region.

-

¹³C NMR: Carbons bonded to deuterium (C-D) exhibit two effects: the signal is split into a multiplet due to one-bond C-D coupling, and the signal intensity is significantly reduced due to the loss of the Nuclear Overhauser Effect (NOE) from attached protons.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, providing unequivocal proof of their presence. A single broad signal in the aliphatic region would confirm the incorporation of deuterium onto the ethyl chain.

| Expected NMR Data (¹H NMR, 400 MHz, D₂O) | |

| Chemical Shift (δ) ppm | Assignment & Expected Observation |

| 7.25 - 7.40 | (m, 5H) Aromatic protons (C₆H₅-). This signal should be present and integrate to 5 protons. |

| ~3.35 (t) & ~3.00 (t) | Ethyl protons (-CH₂-CH₂-). These signals should be absent or significantly diminished in the Phenelzine-d4 spectrum. |

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the deuterated compound and, critically, for determining the isotopic enrichment. Analysis is typically performed on the free base via LC-MS or GC-MS.

-

Molecular Weight Confirmation: The protonated molecule of unlabeled phenelzine ([M+H]⁺) has an m/z of approximately 137.1.[13][14] For Phenelzine-d4, this ion should be observed at m/z 141.1, a shift of +4 mass units, corresponding to the replacement of four ¹H atoms with four ²H atoms.

-

Isotopic Enrichment Analysis: By examining the full isotopic cluster around the molecular ion, the percentage of d4, d3, d2, d1, and d0 species can be calculated.[15] For a high-quality standard, the d4 species (m/z 141) should be >98% of the total, with minimal contributions from lower-mass ions. This calculation must correct for the natural abundance of ¹³C.[11][15]

| Expected Mass Spectrometry Data (ESI+) | |

| Ion | Expected m/z (Unlabeled) |

| [M+H]⁺ | 137.1 |

| Major Fragment | 105.1 (loss of -N₂H₃) |

Note: Fragmentation patterns can be complex. The expected major fragment corresponds to the tropylium ion or a related C₇H₅D₂⁺ species.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for assessing the chemical purity of the final product, separating the target compound from any starting materials, by-products, or degradation products.[16]

-

Principle: Deuteration has a negligible effect on the polarity of the molecule, so Phenelzine-d4 Sulfate is expected to have the same retention time as an authentic, unlabeled phenelzine sulfate standard under identical chromatographic conditions. Purity is determined by calculating the peak area percentage of the main analyte peak relative to all other peaks in the chromatogram.

-

Protocol: A validated method for phenelzine sulfate can be readily adopted.[17][18]

| Typical HPLC Parameters | |

| Column | C18 Reverse Phase (e.g., 100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 20:80 ACN:0.05 M NaH₂PO₄ with 0.02 M heptane sulfonic acid, pH 2.5)[17][18] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 209 nm[17][18] |

| Expected Result | A single major peak with a purity of ≥98%. |

Conclusion

The synthesis and characterization of Phenelzine-d4 Sulfate require a systematic and precise approach. The synthetic route presented here is robust and based on well-established chemical principles. The subsequent analytical characterization, employing a combination of NMR, MS, and HPLC, provides a self-validating system. Successful execution of these protocols yields a well-characterized, high-purity isotopic standard, which is a critical reagent for advanced pharmaceutical research, enabling accurate bioanalysis and detailed metabolic investigations.

References

-

George, G. D., & Stewart, J. T. (1988). Hplc Assay for Phenelzine Sulfate Drug Substance and the Decomposition Product Phenethyl Alcohol Using Short Wavelength UV Detection. Taylor & Francis Online. [Link]

-

George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Drug Development and Industrial Pharmacy. [Link]

- George, G. D., & Stewart, J. T. (1988). Hplc Assay for Phenelzine Sulfate Drug Substance and the Decomposition Product Phenethyl Alcohol Using Short Wavelength UV Detection. Marcel Dekker, Inc.

-

Kumar, R. R., et al. (2018). An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate). Der Pharma Chemica, 10(9), 72-75. [Link]

-

Jindal, S. P., et al. (1980). Determination of phenelzine in human plasma with gas chromatography-mass spectrometry using an isotope labeled internal standard. Journal of Chromatography B: Biomedical Sciences and Applications, 221(2), 301-308. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenelzine-d4 Sulfate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenelzine. PubChem Compound Database. [Link]

-

Savakula, S., et al. (2016). Mass spectra of the Phenelzine precursor (137.258 m/z) and major fragment (106.906 m/z). ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). Phenelzine-d4 Sulfate. Pharmaffiliates. [Link]

-

Savakula, S., et al. (2016). Highly Sensitive LC-MS/MS-ESI Method for Determination of Phenelzine in Human Plasma and Its Application to a Human Pharmacokinetic Study. Journal of Chromatography B, 1022, 163-170. [Link]

-

Savakula, S., et al. (2016). Determination of phenelzine in human plasma sample using SPE-UPLC– MS/MS assay. ResearchGate. [Link]

-

Cooper, T. B., et al. (1984). Quantitative Determination of Phenelzine in Human Fluids by Gas Chromatography with Nitrogen Specific Detection. Journal of Chromatographic Science, 22(8), 345-348. [Link]

-

Yu, P. H. (1988). Deuterium isotope effect of phenelzine on the inhibition of rat liver mitochondrial monoamine oxidase activity. Canadian Journal of Physiology and Pharmacology, 66(7), 840-844. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0014918). HMDB. [Link]

-

Van Bocxlaer, J. F., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(10), 967-974. [Link]

-

Baker, G. B., et al. (1987). Analysis of the antidepressant phenelzine in brain tissue and urine using electron-capture gas chromatography. Journal of Pharmacological Methods, 17(4), 297-304. [Link]

-

Grygorczuk-Płaneta, K., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(19), 6546. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. orgchemboulder.com. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Phenelzine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Threlkeld, B., & Wesner, C. (2023). Phenelzine. StatPearls. [Link]

-

Al-Haded, A. A., et al. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 27(18), 5854. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenelzine-d4 Sulfate | C8H14N2O4S | CID 71751568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]

- 8. Determination of phenelzine in human plasma with gas chromatography-mass spectrometry using an isotope labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effect of phenelzine on the inhibition of rat liver mitochondrial monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

Understanding the role of deuterium labeling in internal standards.

An In-Depth Technical Guide to the Role of Deuterium Labeling in Internal Standards

Authored by: A Senior Application Scientist

Introduction: The Gold Standard of Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within drug development and clinical research, the accurate and precise quantification of target analytes in complex biological matrices is paramount. The inherent variability of sample preparation, chromatographic separation, and mass spectrometric detection can introduce significant error, compromising data integrity. To mitigate these challenges, the use of internal standards (IS) is a well-established practice. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard," with deuterium-labeled standards being a prominent and frequently utilized subset.[1][2]

This technical guide provides a comprehensive exploration of the core principles and practical applications of deuterium-labeled internal standards in mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of isotope dilution mass spectrometry (IDMS), offers detailed experimental protocols, and provides field-proven insights to ensure the robust and reliable application of these powerful analytical tools.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterium-labeled analog of the analyte is introduced into the sample at the earliest possible stage of the analytical workflow.[1] This deuterated standard is chemically identical to the analyte of interest but possesses a greater mass due to the substitution of one or more hydrogen atoms with deuterium.[3]

Because the internal standard and the analyte are chemically identical, they exhibit nearly indistinguishable behavior throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization.[1][4] Consequently, any loss of analyte during sample workup or any fluctuation in instrument response will affect both the analyte and the deuterated standard to the same extent.[5] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, one can achieve highly accurate and precise quantification, effectively normalizing for experimental variability.[1]

Caption: Logical workflow of isotope dilution mass spectrometry.[5]

Key Advantages of Deuterium-Labeled Standards

The adoption of deuterium-labeled internal standards offers a multitude of benefits that lead to more robust and reliable quantitative data.

-

Correction for Matrix Effects : Biological matrices are notoriously complex and can cause significant ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate results.[1] Since the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective compensation.[6]

-

Improved Accuracy and Precision : By accounting for variability at every step of the analytical process, from extraction recovery to injection volume, deuterium-labeled standards dramatically improve the accuracy and precision of the measurement.[5][7]

-

Enhanced Method Robustness : Assays that employ deuterated standards are generally more rugged and reproducible, as they are less susceptible to variations in sample quality or instrument performance.[5]

-

Reduced Method Development Time : The reliability and predictability of SIL internal standards can often shorten the time required for method development and validation compared to using structural analogs.[5]

Comparative Performance Data

The impact of using a deuterated internal standard on assay performance is often significant. The table below provides a summary of typical improvements observed when replacing a structural analog IS with a deuterated IS.

| Parameter | Structural Analog IS | Deuterated IS | Rationale for Improvement |

| Precision (%CV) | 5-15% | <5% | Co-elution and identical chemical behavior provide superior correction for variability. |

| Accuracy (%Bias) | ±10-20% | ±5% | More effective compensation for matrix effects and extraction inconsistencies. |

| Linearity (r²) | >0.99 | >0.995 | A more consistent signal ratio is maintained across the entire concentration range.[5] |

| Extraction Recovery | Variable | Consistent | Analyte and IS losses are mirrored, ensuring the ratio remains constant. |

Practical Considerations for the Selection and Use of Deuterated Standards

While powerful, the successful implementation of deuterium-labeled internal standards requires careful consideration of several key factors to ensure data integrity.

Isotopic Purity

The isotopic purity of the deuterated standard is a critical parameter. The standard should have a high degree of isotopic enrichment (typically ≥98%) and be free from contamination with the unlabeled analyte.[3][4][6] The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[6]

Position of the Deuterium Label

The placement of deuterium atoms within the molecule is of utmost importance.[1]

-

Stability is Key : Deuterium labels must be placed in stable, non-exchangeable positions on the molecule's carbon skeleton.[5][8] Hydrogen atoms on heteroatoms (e.g., -OH, -NH, -COOH) or on carbons adjacent to carbonyl groups can be "labile" and may exchange with protons from the solvent, a phenomenon known as H/D exchange.[5][8][9] This can compromise the integrity of the standard and lead to inaccurate quantification.[10]

-

Fragmentation Patterns : If the mass spectrometry method involves monitoring a specific fragment ion (e.g., in MS/MS), the deuterium label should ideally be located on the portion of the molecule that is being detected.[6][8] This ensures that the mass difference between the analyte and the internal standard is maintained in the fragment ion.

Mass Difference

A sufficient mass difference between the analyte and the internal standard is necessary to prevent spectral overlap. Generally, for small molecules, a mass difference of at least 3 to 4 Daltons is recommended to avoid interference from the natural isotopic abundance of the analyte (i.e., the M+1 and M+2 peaks).[6][8]

Potential Pitfalls and Troubleshooting

-

Chromatographic Isotope Effect : Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[5] If this separation occurs in a region of fluctuating ion suppression, the correction provided by the internal standard may be imperfect.[5] This can be mitigated by ensuring adequate chromatographic resolution from matrix interferences.

-

Hydrogen-Deuterium (H/D) Exchange : As previously mentioned, H/D exchange can occur if labels are in labile positions.[9] To troubleshoot this, one can review the certificate of analysis to confirm the labeling position, control the pH of samples and mobile phases, and optimize mass spectrometer source conditions to minimize high temperatures that might promote exchange.[9]

Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This section provides a detailed, step-by-step methodology for the quantification of the immunosuppressant drug Tacrolimus in whole blood using its deuterated internal standard, Tacrolimus-d₃.

Preparation of Stock and Working Solutions

a. Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Tacrolimus reference standard in methanol. b. Tacrolimus-d₃ Stock Solution (1 mg/mL): Accurately weigh and dissolve Tacrolimus-d₃ in methanol. c. Working Internal Standard Solution (20 ng/mL): Dilute the Tacrolimus-d₃ stock solution to a final concentration of 20 ng/mL in a protein precipitation reagent (e.g., acetonitrile with 0.1% formic acid).[5] d. Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking pooled, drug-free whole blood with the Tacrolimus working stock solution to cover the desired therapeutic range.[5]

Sample Preparation: Protein Precipitation

a. To 50 µL of each calibrator, QC, or unknown whole blood sample in a microcentrifuge tube, add 150 µL of the working internal standard solution.[5] b. Vortex vigorously for 30 seconds to ensure complete protein precipitation.[5] c. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[5] d. Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.[5]

Caption: A typical bioanalytical workflow using a deuterated internal standard.[5]

LC-MS/MS Analysis

-

LC System: A suitable UPLC or HPLC system.

-

Column: A C18 reversed-phase column appropriate for small molecule analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the separation of Tacrolimus from endogenous matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tacrolimus and Tacrolimus-d₃.

Deuterium vs. Other Stable Isotopes: A Comparative Overview

While deuterium is a cost-effective and common choice for stable isotope labeling, other isotopes such as ¹³C and ¹⁵N offer certain advantages.[11]

-

Deuterium (²H): Relatively inexpensive and easy to incorporate into a molecule.[11] However, it can be susceptible to the chromatographic isotope effect and H/D exchange.[2][11]

-

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): These heavier isotopes do not exhibit a significant chromatographic isotope effect and are not prone to exchange, making them more stable and sometimes a superior choice.[6][10] However, their synthesis is often more complex and costly.[1]

The choice of isotope depends on the specific application, the structure of the analyte, and budgetary considerations. For many applications, a well-designed deuterium-labeled standard provides excellent performance.[6]

Conclusion

Deuterium-labeled internal standards are indispensable tools in modern quantitative analysis, providing a robust and reliable means to correct for the inherent variability of complex analytical workflows. By leveraging the principle of isotope dilution mass spectrometry, researchers can achieve unparalleled accuracy and precision in their measurements. However, the successful application of these standards is not a "plug-and-play" exercise. It requires a thorough understanding of the underlying principles and careful consideration of factors such as isotopic purity, the position of the label, and potential analytical pitfalls. By adhering to the best practices outlined in this guide, researchers and scientists in drug development can harness the full power of deuterium labeling to generate high-quality, defensible data.

References

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.

-

Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved January 16, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]

-

Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved January 16, 2026, from [Link]

- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

- Kellner, S., & Helm, M. (2019).

-

Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Retrieved January 16, 2026, from [Link]

- Yamada, T., Uchikata, T., Sakamoto, S., Yokoi, Y., & Fukusaki, E. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814.

- Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88.

- Jones, B. R., & Johnson, R. D. (2004). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 50(10), 1916-1918.

- Singh, R., & Sharma, U. (2021). Application of deuterium in research and development of drugs. Journal of Labelled Compounds and Radiopharmaceuticals, 64(1), 1-17.

- Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara.

-

Analysis of Opioids Using Isotope Dilution With GC/MS/MS. (2015). American Laboratory. Retrieved January 16, 2026, from [Link]

- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.

- Turino, G. M., Ma, S., & Lin, Y. Y. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical Biochemistry, 441(2), 141-147.

- Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1691.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. hilarispublisher.com [hilarispublisher.com]

Leveraging Phenelzine-d4 Sulfate for High-Fidelity Neurotransmitter Metabolism Studies

An In-Depth Technical Guide:

Foreword: The Pursuit of Quantitative Precision in Neuropharmacology

In the intricate landscape of neuropharmacology, our understanding of a drug's impact hinges on our ability to measure its effects with unwavering accuracy. Phenelzine, a classical monoamine oxidase (MAO) inhibitor, has long been a subject of study for its profound influence on neurotransmitter systems.[1][2] However, studying its mechanisms and downstream consequences requires a methodological robustness that transcends qualitative observation. This guide delves into the critical role of its deuterated analog, Phenelzine-d4 Sulfate, as an indispensable tool for achieving quantitative certainty in neurotransmitter metabolism research. We will explore the biochemical rationale for its use, provide field-tested protocols for its application, and contextualize the data within a framework of rigorous analytical validation. This document is intended for researchers, scientists, and drug development professionals who seek not just to observe, but to precisely quantify the metabolic shifts induced by neuroactive compounds.

Section 1: The Scientific Imperative for Isotopic Labeling

The decision to use a stable isotope-labeled (SIL) internal standard is fundamental to modern quantitative analysis, particularly in complex biological matrices. While phenelzine itself is the therapeutic agent of interest, Phenelzine-d4 Sulfate is the analytical anchor that ensures the reliability of our measurements.

The Analyte: Phenelzine's Dual-Action Profile

Phenelzine is a non-selective and irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1] By preventing the breakdown of monoamine neurotransmitters, it elevates the synaptic concentrations of serotonin, norepinephrine, and dopamine.[3] Beyond this canonical mechanism, phenelzine and its metabolites also inhibit γ-aminobutyric acid transaminase (GABA-T), leading to a significant accumulation of the principal inhibitory neurotransmitter, GABA.[1][4] This dual action makes phenelzine a powerful tool for perturbing multiple neurotransmitter systems simultaneously.

The Standard: Why Deuteration is the Gold Standard in LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the premier technology for quantifying small molecules in biological samples due to its sensitivity and specificity.[5][6] However, the analytical process is susceptible to variations that can compromise data integrity. These include:

-

Sample Preparation Losses: Analyte can be lost during extraction, protein precipitation, or other cleanup steps.

-

Matrix Effects: Co-eluting endogenous compounds in the biological sample (e.g., plasma, brain homogenate) can suppress or enhance the ionization of the analyte, leading to inaccurate readings.[7]

-

Instrumental Variability: Fluctuations in injection volume or mass spectrometer performance can alter signal response.[8]

A deuterated internal standard like Phenelzine-d4 Sulfate is the ideal solution.[7] It is chemically identical to phenelzine, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[9] Yet, its increased mass (due to the substitution of four hydrogen atoms with deuterium) allows the mass spectrometer to distinguish it from the unlabeled analyte.[7][10] By adding a known quantity of Phenelzine-d4 Sulfate to every sample at the very beginning of the workflow, it acts as a perfect proxy, co-experiencing any losses or matrix effects. The final quantification is based on the ratio of the analyte signal to the internal standard signal, effectively normalizing out any process variability and ensuring exceptional accuracy and precision.[10][11] This approach is strongly endorsed by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[12][13]

Section 2: Core Mechanisms and Metabolic Pathways

To effectively study the effects of phenelzine, one must first understand the pathways it perturbs.

Inhibition of Monoamine Oxidase (MAO)

Phenelzine binds irreversibly to MAO, preventing it from catalyzing the oxidative deamination of monoamine neurotransmitters.[2][3] This leads to an accumulation of these neurotransmitters within the presynaptic neuron and an increase in their synaptic availability.

Section 3: Experimental Design & Protocols

The following protocols provide a robust framework for investigating phenelzine's effects, leveraging Phenelzine-d4 Sulfate for quantitative accuracy.

Workflow for In Vitro and In Vivo Analysis

A comprehensive study involves both characterizing the direct inhibitory action of the drug and measuring its effect on neurotransmitter levels in a biological system.

Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol allows for the determination of the in vitro inhibitory potency (IC50) of phenelzine. [14] Materials:

-

Recombinant human MAO-A or MAO-B enzyme

-

MAO substrate (e.g., kynuramine)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Phenelzine sulfate

-

96-well black microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation: Prepare a stock solution of phenelzine in assay buffer. Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM). Prepare a working solution containing the MAO substrate, HRP, and Amplex Red in assay buffer.

-

Assay Setup: To the wells of the 96-well plate, add 20 µL of the serially diluted phenelzine, a positive control (e.g., clorgyline for MAO-A), or vehicle (for control wells).

-

Enzyme Addition: Add 40 µL of the appropriate MAO enzyme dilution to each well to initiate the pre-incubation.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the irreversible inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 40 µL of the substrate/HRP/Amplex Red working solution to all wells to start the reaction.

-

Detection: Immediately place the plate in a microplate reader. Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over 30 minutes at 37°C.

-

Data Analysis: Determine the reaction rate (slope of the fluorescence curve) for each concentration. Calculate the percent inhibition relative to the vehicle control. Plot percent inhibition versus phenelzine concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

| Parameter | Typical Value for Phenelzine |

| MAO-A IC50 | 150 - 250 nM |

| MAO-B IC50 | 100 - 200 nM |

Protocol: LC-MS/MS Quantification of Neurotransmitters in Brain Tissue

This protocol details the use of Phenelzine-d4 Sulfate for the accurate quantification of phenelzine and key neurotransmitters.

Materials:

-

Brain tissue samples from treated and control animals

-

Phenelzine-d4 Sulfate (Internal Standard - IS)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Sample Preparation: Weigh a portion of frozen brain tissue (~50 mg). Place it in a 2 mL tube with ceramic beads.

-

Homogenization: Add 500 µL of ice-cold ACN. Homogenize the tissue thoroughly until no visible particles remain.

-

Internal Standard Spiking: This is the critical step. Add a precise volume (e.g., 10 µL) of a known concentration of Phenelzine-d4 Sulfate solution (e.g., 100 ng/mL) to the homogenate. Also spike calibration standards and quality control (QC) samples at this stage. The early addition ensures the IS accounts for variability in all subsequent steps. [8]4. Protein Precipitation: Vortex the samples vigorously for 1 minute.

-

Clarification: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

-

Sample Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

-

LC-MS/MS Analysis: Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system. Perform chromatographic separation using a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water and ACN with 0.1% formic acid). Detect the analytes using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dopamine | 154.1 | 137.1 |

| Serotonin | 177.1 | 160.1 |

| GABA | 104.1 | 87.1 |

| Phenelzine | 137.1 | 91.1 |

| Phenelzine-d4 (IS) | 141.1 | 95.1 |

Section 4: Data Interpretation and Method Validation

The use of a stable isotope-labeled internal standard simplifies data processing and enhances confidence in the results.

Quantification

For each sample, the concentration of the target analyte is calculated based on the peak area ratio of the analyte to the internal standard (Phenelzine-d4). A calibration curve is constructed by plotting the analyte/IS peak area ratio against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this curve. This ratiometric approach corrects for any inconsistencies during the analytical workflow. [11]

Method Validation

Any quantitative bioanalytical method must be rigorously validated to ensure its performance is fit for purpose. Following guidelines from the FDA or ICH is essential for generating defensible data. [13][15]

| Validation Parameter | Acceptance Criteria (Typical) | Rationale |

|---|---|---|

| Accuracy | Mean value within ±15% of nominal value | Closeness of measured value to the true value. |

| Precision | Coefficient of variation (%CV) ≤15% | Reproducibility of measurements under the same conditions. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | Ensures the method is measuring only the intended analytes. |

| Matrix Effect | IS-normalized matrix factor should be consistent (e.g., %CV ≤15%). | Assesses the impact of the biological matrix on ionization. |

| Recovery | Consistent and reproducible, but does not need to be 100%. | Measures the efficiency of the extraction process. |

| Stability | Analyte should be stable under various storage and handling conditions. | Ensures analyte does not degrade during the sample lifecycle. |

Conclusion

Phenelzine-d4 Sulfate is more than just a deuterated molecule; it is a cornerstone of quantitative rigor in the study of phenelzine's pharmacology. By serving as an ideal internal standard, it enables researchers to overcome the inherent variability of bioanalysis, providing high-fidelity data on how phenelzine modulates the complex interplay of neurotransmitter systems. The integration of this tool with validated LC-MS/MS protocols, as outlined in this guide, empowers scientists to generate precise, reproducible, and trustworthy results, ultimately advancing our understanding of neurochemical modulation and its therapeutic potential.

References

-

McEwen, C. M., & Cohen, G. (1965). The initial inactivation of phenelzine by a monoamine oxidase-like system in vitro and in vivo. British Journal of Pharmacology and Chemotherapy. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phenelzine Sulfate?. Patsnap. [Link]

-

Wikipedia. (2024). Phenelzine. Wikipedia. [Link]

-

Maw, G. (2023). Phenelzine. StatPearls. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]

-

McEwen, C. M., & McKenna, M. J. (1995). Effects of the MAO inhibitor phenelzine on glutamine and GABA concentrations in rat brain. Journal of Neurochemistry. [Link]

-

Ibeanu, G., & Wujcik, C. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Pharmaceutical and Allied Sciences. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Baker, G. B., Urichuk, L. J., & Coutts, R. T. (1999). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Journal of Psychiatry & Neuroscience. [Link]

-

R Discovery. (n.d.). What are the molecular and cellular mechanisms that contribute to the therapeutic action of Phenelzine Sulfate?. R Discovery. [Link]

-

Todd, K. G., & Baker, G. B. (1995). GABA-elevating effects of the antidepressant/antipanic drug phenelzine in brain: effects of pretreatment with tranylcypromine, (-)-deprenyl and clorgyline. Journal of Affective Disorders. [Link]

-

Paslawski, T., & Baker, G. B. (1996). Chronic administration of the antidepressant phenelzine and its N-acetyl analogue: effects on GABAergic function. Journal of Affective Disorders. [Link]

-

Paslawski, T., & Baker, G. B. (1998). Phenelzine causes an increase in brain ornithine that is prevented by prior monoamine oxidase inhibition. Neuroscience Letters. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Paslawski, T., & Greenshaw, A. J. (1995). The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA. Psychopharmacology. [Link]

-

Todd, K. G., & Baker, G. B. (2009). Neurochemical Effects of the Monoamine Oxidase Inhibitor Phenelzine on Brain GABA and Alanine: A Comparison With Vigabatrin. Journal of Psychiatry and Neuroscience. [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology. [Link]

-

Le, T., & Clarke, W. (2017). Development and validation of a simple, rapid and sensitive LC-MS/MS method for the measurement of urinary neurotransmitters. Journal of Chromatography B. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenelzine-d4 Sulfate. PubChem Compound Database. [Link]

-

Parent, M., & Baker, G. B. (2000). Time-dependent changes in brain monoamine oxidase activity and in brain levels of monoamines and amino acids following acute administration of the antidepressant/antipanic drug phenelzine. Biochemical Pharmacology. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

-

Dyck, L. E., & Durden, D. A. (1989). Effects of acute and chronic phenelzine on regional monoamine metabolism in rats and its potentiation by deuterium substitution. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

Pharmaffiliates. (n.d.). Phenelzine-d4 Sulfate. Pharmaffiliates. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenelzine Sulfate. PubChem Compound Database. [Link]

-

Taylor, M. (2016). Validation of Analytical Methods. Lab Manager. [Link]

-

ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

Sources

- 1. Phenelzine - Wikipedia [en.wikipedia.org]

- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 4. Chronic administration of the antidepressant phenelzine and its N-acetyl analogue: effects on GABAergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 7. resolvemass.ca [resolvemass.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. texilajournal.com [texilajournal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fda.gov [fda.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fda.gov [fda.gov]

The chemical structure and stability of Phenelzine-d4 Sulfate.

An In-Depth Technical Guide to the Chemical Structure and Stability of Phenelzine-d4 Sulfate

Introduction: The Rationale for Deuteration in Phenelzine

Phenelzine is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) that has been a cornerstone in the treatment of major depressive disorder, particularly atypical depression, for decades.[1][2][3] Its mechanism of action involves inhibiting both MAO-A and MAO-B, leading to increased levels of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[3][4] However, like many small molecules, phenelzine undergoes significant metabolism, primarily through oxidation of the ethyl side chain, which can influence its pharmacokinetic profile and contribute to inter-individual variability.[5]

In the pursuit of optimizing drug performance, medicinal chemists often turn to isotopic substitution, a subtle yet powerful strategy. The introduction of deuterium, a stable, heavy isotope of hydrogen, at specific metabolic "hot spots" can profoundly alter a drug's metabolic fate. This guide provides a detailed technical examination of Phenelzine-d4 Sulfate, a deuterated analogue of phenelzine, focusing on its unique chemical structure and the resulting impact on its chemical and metabolic stability. The core principle underpinning this stability enhancement is the Kinetic Isotope Effect (KIE) , a quantum mechanical phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6] Breaking the C-D bond requires more energy, thus slowing down metabolic reactions that involve the cleavage of this bond.[6][7]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its design and the self-validating systems used to confirm its stability profile.

Part 1: Chemical Structure and Identification

The defining feature of Phenelzine-d4 Sulfate is the strategic replacement of four hydrogen atoms with deuterium on the ethyl linker. This modification is not arbitrary; it is precisely targeted at the site of primary metabolic oxidation.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | sulfuric acid;(1,1,2,2-tetradeuterio-2-phenylethyl)hydrazine | [8] |

| CAS Number | 1346605-03-5 | [8][9] |

| Molecular Formula | C₈H₁₀D₄N₂O₄S | [8][9] |

| Molecular Weight | 238.30 g/mol | [8][9] |

| Canonical SMILES | C1=CC=C(C=C1)C([2H])([2H])C([2H])([2H])NN.OS(=O)(=O)O | [8] |

| InChI Key | RXBKMJIPNDOHFR-FEUVXQGESA-N | [8] |

Structural Representation

The structure consists of the deuterated phenylethylhydrazine cation and a sulfate anion. The deuteration on the two methylene groups of the ethyl chain is the key modification from the parent compound.

Caption: Chemical structure of Phenelzine-d4 Sulfate.

Part 2: The Cornerstone of Stability - The Kinetic Isotope Effect (KIE)

The enhanced stability of Phenelzine-d4 Sulfate is a direct consequence of the Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point vibrational energy than a C-H bond due to the increased mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any process involving the cleavage of this bond.

Metabolism of phenelzine is primarily mediated by cytochrome P450 enzymes, which catalyze the oxidation of the ethyl side chain.[5] By "hardening" this metabolic soft spot with deuterium, the rate of oxidative metabolism is significantly reduced.[7][10]

Caption: The Kinetic Isotope Effect slows C-D bond cleavage.

This reduction in metabolic rate can lead to several therapeutic advantages, including:

-

Increased Half-Life: Slower metabolism extends the drug's presence in the body.[7]

-

Improved Bioavailability: A greater proportion of the administered dose reaches systemic circulation.[10]

-

Reduced Metabolite-Mediated Toxicity: Lower formation of potentially reactive metabolites.[11]

Part 3: Stability Profile and Recommended Storage

The intrinsic stability of Phenelzine-d4 Sulfate as a solid material, and its stability in solution, are critical parameters for its use as a research chemical or active pharmaceutical ingredient (API).

Solid-State Stability

As a salt, Phenelzine-d4 Sulfate is a crystalline solid. For the non-deuterated analogue, long-term storage is recommended at -20°C, which provides a shelf-life of at least two years.[12][13] For short-term storage (days to weeks), 2-8°C is acceptable.[9][12] The compound should be stored in a dry, dark environment in tightly sealed containers to protect it from heat, light, and moisture.[12][14]

Summary of Recommended Storage Conditions:

| Condition | Temperature | Duration | Rationale |

| Long-Term | -20°C | Months to Years | Minimizes potential for slow thermal degradation.[12][13] |

| Short-Term | 2-8°C | Days to Weeks | Adequate for routine laboratory use.[9][12] |

| Protection | Dark, Dry | Always | Protect from light-induced degradation and hydrolysis.[14] |

Forced Degradation Studies: A Framework for Assessment

To rigorously define the stability profile and identify potential degradation products, a forced degradation study is essential. This involves subjecting the compound to stress conditions that exceed those of accelerated stability testing, as outlined by ICH guidelines.[15]

Caption: Workflow for a forced degradation stability study.

The primary degradation pathway anticipated under oxidative stress is the oxidation of the deuterated ethyl side chain, though at a significantly slower rate than the non-deuterated parent drug. Hydrolytic and photolytic stability would also be assessed, although the hydrazine functional group is the most likely point of vulnerability.

Part 4: Experimental Protocols for Stability Assessment

A self-validating system for stability testing relies on robust, validated analytical methods capable of separating the parent compound from all potential degradation products.[16] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.[15][17]

Protocol 1: Development of a Stability-Indicating LC-MS/MS Method

Objective: To develop and validate a method that can quantify Phenelzine-d4 Sulfate and separate it from its potential degradation products and its non-deuterated counterpart.

Methodology:

-

Instrumentation:

-

Chromatographic Conditions (Starting Point):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Monitoring: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transition for Phenelzine-d4: m/z 141.1 -> m/z 109.1 (corresponding to the deuterated phenylethyl fragment).

-

MRM Transition for Phenelzine: m/z 137.1 -> m/z 105.1.[19][20]

-

Causality: The specific m/z values allow for unambiguous detection and quantification of the deuterated and non-deuterated species, even if they co-elute, providing absolute specificity.

-

-

Method Validation (ICH Q2(R1) Principles):

-

Specificity: Analyze stressed samples to demonstrate that degradation product peaks do not interfere with the analyte peak.

-

Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-1000 ng/mL).

-

Accuracy & Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Experimentally determine the lowest concentration that can be reliably detected and quantified.

-

Protocol 2: Comparative Oxidative Stability Study

Objective: To quantitatively compare the stability of Phenelzine-d4 Sulfate against Phenelzine Sulfate under oxidative stress, thereby demonstrating the Kinetic Isotope Effect.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions (1 mg/mL) of Phenelzine-d4 Sulfate and Phenelzine Sulfate in methanol.

-

Create parallel sets of working solutions (10 µg/mL) in a 50:50 mixture of acetonitrile and water.

-

-

Stress Condition:

-

To one set of vials for each compound, add 3% hydrogen peroxide.

-

To a control set of vials, add water.

-

Incubate all samples at room temperature, protected from light.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

-

Quench the reaction by adding a small amount of a catalase solution or by significant dilution with the mobile phase.

-

Analyze the samples immediately using the validated LC-MS/MS method described in Protocol 1.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage remaining versus time for both compounds.

-

Expected Outcome: The degradation curve for Phenelzine-d4 Sulfate will be significantly shallower than that for Phenelzine Sulfate, providing quantitative evidence of its enhanced stability due to the KIE.

-

References

-

PubChem. (n.d.). Phenelzine-d4 Sulfate. National Center for Biotechnology Information. Retrieved from [Link]

-

DailyMed. (2014). Label: PHENELZINE SULFATE tablet. U.S. National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). Phenelzine Sulfate. National Center for Biotechnology Information. Retrieved from [Link]

-

DailyMed. (2025). Label: PHENELZINE SULFATE tablet, film coated. U.S. National Library of Medicine. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Phenelzine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1346605-03-5| Chemical Name : Phenelzine-d4 Sulfate. Retrieved from [Link]

- Cooper, T. B., Robinson, D. S., & Nies, A. (1980). Determination of phenelzine in human plasma with gas chromatography-mass spectrometry using an isotope labeled internal standard.

- Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4).

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary - phenelzine sulfate. Retrieved from [Link]

-

Savakula, S., Balusu, N., Mahadevuni, M., & Reddy, S. R. (2016). Mass spectra of the Phenelzine precursor (137.258 m/z) and major fragment (106.906 m/z). ResearchGate. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phenelzine Sulfate?. Retrieved from [Link]

- Pilli, N. R., Inamadugu, J. K., & Mullangi, R. (2016). Highly Sensitive LC-MS/MS-ESI Method for Determination of Phenelzine in Human Plasma and Its Application to a Human Pharmacokinetic Study.

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Savakula, S., Balusu, N., Mahadevuni, M., & Reddy, S. R. (2016). Determination of phenelzine in human plasma sample using SPE-UPLC–MS/MS assay. ResearchGate. Retrieved from [Link]

- Rajesh Kumar R, et al. (2018).

-

Wikipedia. (n.d.). Phenelzine. Retrieved from [Link]

-